molecular formula C23H26N4O2 B2552157 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 1903849-82-0

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide

Katalognummer B2552157
CAS-Nummer: 1903849-82-0
Molekulargewicht: 390.487
InChI-Schlüssel: BSFPYFCQNBGCRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide” is a compound with the molecular formula C22H26N6O . It is a derivative of quinazoline, a class of organic compounds that are known for their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

The disposition and metabolism of compounds related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzofuran-2-carboxamide have been studied to understand their pharmacokinetics and metabolic pathways. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia, undergoes extensive metabolism with principal elimination via feces, highlighting the role of metabolic profiling in drug development (Renzulli et al., 2011).

Synthesis of Heterocyclic Carboxamides

Research into heterocyclic analogues, such as those involving quinazoline and tetrahydroquinazoline cores, focuses on the synthesis and evaluation of these compounds for potential therapeutic applications, including as antipsychotic agents. These studies explore the binding to key receptors like dopamine D2 and serotonin 5-HT2, contributing to our understanding of the chemical basis for therapeutic efficacy and side effect profiles of new drug candidates (Norman et al., 1996).

Development of CGRP Receptor Inhibitors

The development of CGRP receptor inhibitors for treating migraines involves the synthesis of complex molecules with quinazoline derivatives, demonstrating the application of stereoselective, economical synthesis in drug discovery and development. This work underscores the importance of chemical synthesis in creating potent, selective medications with potential for significant therapeutic impact (Cann et al., 2012).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone showcases the exploration of new compounds for anti-inflammatory and analgesic properties. This research is pivotal in discovering new drugs that can provide more effective and safer treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

Luminescent Properties and Electron Transfer Studies

The study of luminescent properties and photo-induced electron transfer in naphthalimides with piperazine substituents contributes to our understanding of the fundamental chemical properties that can be harnessed for developing novel imaging agents and sensors. This research has implications for designing materials with specific optical properties for use in biomedical imaging and diagnostics (Gan et al., 2003).

Eigenschaften

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-24-19-8-4-3-7-18(19)22(25-15)27-12-10-17(11-13-27)26-23(28)21-14-16-6-2-5-9-20(16)29-21/h2,5-6,9,14,17H,3-4,7-8,10-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFPYFCQNBGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.